

Technical Support Center: Optimizing ATTO 390 Performance in STED Microscopy

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Compound of Interest		
Compound Name:	ATTO 390	
Cat. No.:	B12058962	Get Quote

Welcome to the technical support center for **ATTO 390** in Stimulated Emission Depletion (STED) microscopy. This resource is designed for researchers, scientists, and drug development professionals to help you overcome common challenges and enhance the performance of your experiments. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 390 relevant for STED microscopy?

ATTO 390 is a coumarin-based fluorescent dye with characteristics well-suited for STED microscopy.[1][2] It exhibits a high fluorescence quantum yield and good photostability.[1][2][3] Its large Stokes shift helps in minimizing spectral crosstalk. The key spectral properties are summarized in the table below.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	390 nm	[2][4][5][6]
Emission Maximum (λem)	479 nm	[2][4][5][6]
Molar Extinction Coefficient (ε)	24,000 M ⁻¹ cm ⁻¹	[6]
Fluorescence Quantum Yield (Φf)	0.90	[6]
Fluorescence Lifetime (τfl)	5.0 ns	[6]
Recommended STED Depletion Laser	532 nm (CW)	[3]

Q2: What are the recommended laser lines for excitation and depletion of **ATTO 390** in a STED microscope?

For optimal performance, a 405 nm continuous wave (CW) laser is recommended for excitation.[3] A 532 nm CW laser has been successfully used for depletion (STED).[3]

Troubleshooting Guide

This guide addresses common issues encountered when using **ATTO 390** in STED microscopy.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal can be a significant hurdle. The following table outlines potential causes and recommended solutions.

Troubleshooting & Optimization

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Potential Cause	Recommended Solution
Suboptimal Labeling	
Insufficient antibody concentration	Increase the primary and/or secondary antibody concentration (2 to 5-fold higher than for conventional microscopy may be necessary for optimal labeling density in STED).[7]
Poor antibody quality	Ensure your primary antibody is validated for the application and target. Use a positive control to verify antibody performance.[8]
Inefficient labeling reaction	Follow a validated labeling protocol. For NHS-ester labeling, ensure the pH of the reaction buffer is appropriate (typically pH 8.3) and that the buffer is free of amine-containing substances like Tris.[4]
Inadequate Imaging Parameters	
Low excitation laser power	Gradually increase the excitation laser power. Be mindful that excessive power can lead to photobleaching.
Misaligned laser beams	Ensure the excitation and STED laser beams are properly aligned.
Incorrect detector settings	Optimize the detector gain and offset. Ensure the detection window is correctly set to capture the emission spectrum of ATTO 390 (peak at 479 nm).[2][4][5][6]
Sample Preparation Issues	
Poor sample preservation	Use a fixation protocol that is optimized for super-resolution microscopy to ensure good structural preservation.[9]
Incompatible mounting medium	Use a mounting medium with a refractive index that matches the immersion oil of the objective lens.[7] Recommended mounting media for



STED include Mowiol, ProLong Gold/Diamond, and Abberior Mount series.[10][11] Avoid Vectashield as it can negatively impact some dyes.[11]

Problem 2: Rapid Photobleaching

Photobleaching is a common challenge in STED microscopy due to the high laser powers involved.

Potential Cause	Recommended Solution		
Excessive Laser Power			
High excitation laser power	Use the lowest possible excitation laser power that provides an adequate signal-to-noise ratio.		
High STED laser power	While high STED power is needed for high resolution, excessive power will accelerate photobleaching.[12] Find a balance between desired resolution and acceptable photobleaching by gradually increasing the STED laser power.		
Suboptimal Imaging Buffer			
Lack of antifade reagents	Use a commercial antifade mounting medium or prepare a fresh imaging buffer containing antifade agents like DABCO or Trolox.[10]		
Inappropriate Imaging Mode			
Continuous high-power illumination	If available on your system, consider using pulsed STED lasers and gated detection, which can reduce photobleaching.[13]		

Experimental Protocols General Workflow for ATTO 390 STED Microscopy



The following diagram outlines a typical workflow for a STED microscopy experiment using **ATTO 390**.

General ATTO 390 STED Workflow Sample Preparation Cell Culture/Tissue Preparation Fixation Permeabilization Blocking Labeling Primary Antibody Incubation Washing Steps **Imaging** Secondary Antibody Incubation (conjugated to ATTO 390) Mounting STED Imaging (Excitation: ~405 nm, Depletion: ~532 nm) Data Acquisition Data Analysis Image Processing Deconvolution (optional) Data Analysis



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A typical workflow for a STED experiment with ATTO 390.

Detailed Protocol: Immunofluorescence Labeling with ATTO 390 for STED

This protocol provides a starting point for immunolabeling cultured cells. Optimization may be required for different cell types and targets.

Materials:

- Cells grown on #1.5H glass coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS, freshly prepared)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (validated for immunofluorescence)
- Secondary antibody conjugated to ATTO 390
- Mounting medium suitable for STED (e.g., ProLong Gold, Abberior Mount)

Procedure:

- Fixation:
 - Wash cells briefly with PBS.
 - Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):

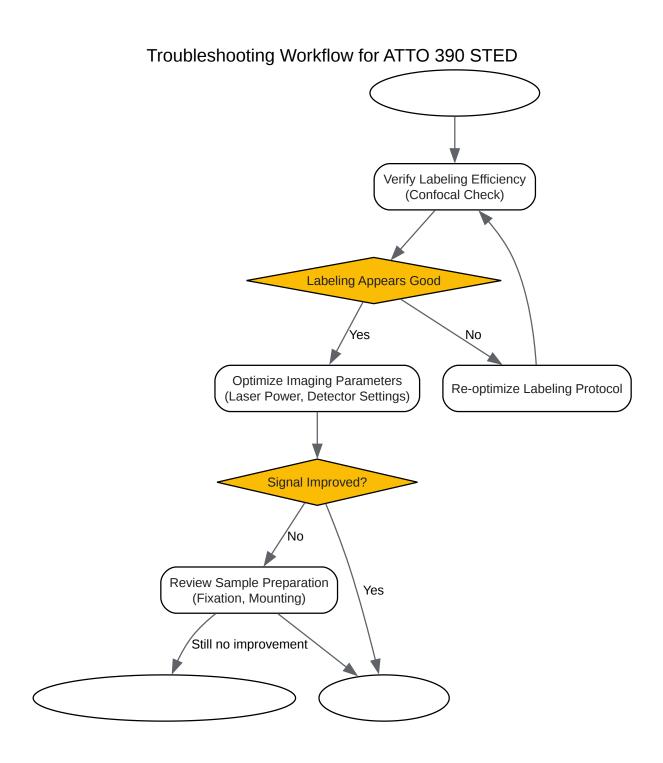


- Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to its optimal concentration.
 - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS for 5 minutes each.
- · Secondary Antibody Incubation:
 - Dilute the ATTO 390-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Mounting:
 - Briefly rinse the coverslips with deionized water.
 - Mount the coverslips onto a microscope slide using a drop of STED-compatible mounting medium.
 - Seal the edges with nail polish and allow the mounting medium to cure as per the manufacturer's instructions.



Troubleshooting Workflow

When encountering issues with your **ATTO 390** STED experiments, a systematic approach to troubleshooting can be effective.



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